
1-Bromo-2-ethenylcyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-ethenylcyclohex-1-ene is an organic compound that belongs to the class of halogenated alkenes. It is characterized by a bromine atom attached to a cyclohexene ring, which also contains an ethenyl group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethenylcyclohex-1-ene can be synthesized through several methods. One common approach involves the bromination of 2-ethenylcyclohex-1-ene using bromine in the presence of a solvent like carbon tetrachloride. The reaction typically proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the ethenyl group, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-ethenylcyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-ethenylcyclohex-1-ol.
Addition Reactions: The double bond in the ethenyl group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form cyclohexadiene derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Addition: Bromine or hydrogen bromide in an organic solvent.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Substitution: 2-Ethenylcyclohex-1-ol.
Addition: 1,2-Dibromo-2-ethenylcyclohexane.
Elimination: 1,3-Cyclohexadiene.
Applications De Recherche Scientifique
1-Bromo-2-ethenylcyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in studies involving halogenated organic compounds and their biological interactions.
Industry: Used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-ethenylcyclohex-1-ene in chemical reactions typically involves the formation of reactive intermediates, such as bromonium ions or carbocations. These intermediates facilitate the addition or substitution processes, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-Bromo-2-methylcyclohex-1-ene: Similar structure but with a methyl group instead of an ethenyl group.
1-Bromo-2-phenylcyclohex-1-ene: Contains a phenyl group, leading to different reactivity and applications.
1-Bromo-2-chlorocyclohex-1-ene: Contains an additional halogen, affecting its chemical behavior.
Uniqueness: 1-Bromo-2-ethenylcyclohex-1-ene is unique due to the presence of both a bromine atom and an ethenyl group on the cyclohexene ring. This combination imparts distinct reactivity patterns, making it valuable for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
83043-84-9 |
|---|---|
Formule moléculaire |
C8H11Br |
Poids moléculaire |
187.08 g/mol |
Nom IUPAC |
1-bromo-2-ethenylcyclohexene |
InChI |
InChI=1S/C8H11Br/c1-2-7-5-3-4-6-8(7)9/h2H,1,3-6H2 |
Clé InChI |
QSFVTNKDXSEODG-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(CCCC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


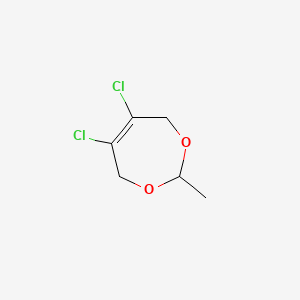
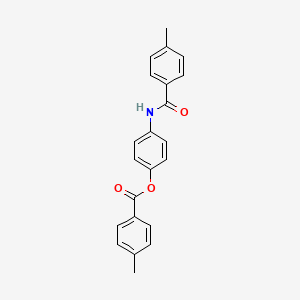
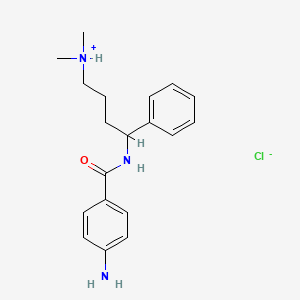
![2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine--hydrogen chloride (1/1)](/img/structure/B14425926.png)
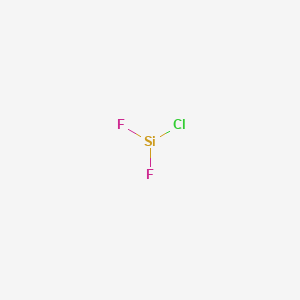
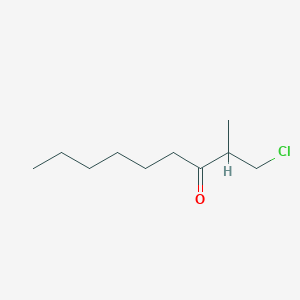
![5-([1,1'-Biphenyl]-4-yl)-2-(2-methylphenyl)-1,3-oxazole](/img/structure/B14425940.png)
![(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane](/img/structure/B14425946.png)
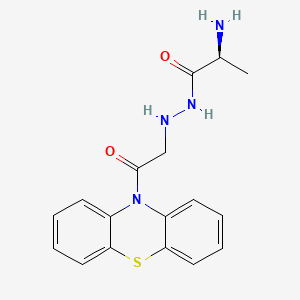
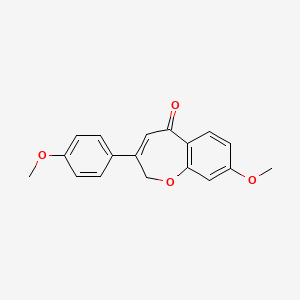

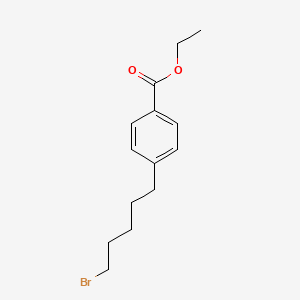
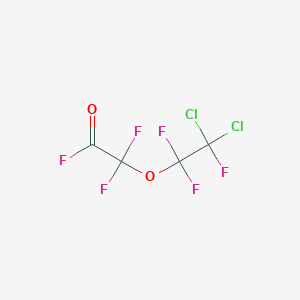
![2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one](/img/structure/B14425978.png)
